N'-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that features a combination of nitro, pyrrolidine, and tribromophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves multiple steps:
Formation of the hydrazide: The initial step involves the reaction of 2,4,6-tribromophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Substitution: The tribromophenoxy group can participate in nucleophilic substitution reactions.
Condensation: The hydrazide group can form various condensation products with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Condensation: Acidic or basic catalysts are used to facilitate the reaction.
Major Products
Reduction of the nitro group: Produces corresponding amines.
Substitution reactions: Can yield a variety of substituted phenoxy derivatives.
Condensation reactions: Forms hydrazones or hydrazides depending on the reactants.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with unique properties.
Agriculture: May be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide: Similar structure but with a thiophene ring instead of the tribromophenoxy group.
3-nitro-1-phenyl-4-pyrrolidin-1-yl-1H-quinolin-2-one: Contains a quinoline ring and a nitro group.
Uniqueness
N’-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which can impart distinct electronic and steric properties. This makes it potentially useful in applications requiring specific molecular interactions or properties.
Properties
Molecular Formula |
C19H17Br3N4O4 |
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Molecular Weight |
605.1 g/mol |
IUPAC Name |
N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C19H17Br3N4O4/c20-13-8-14(21)19(15(22)9-13)30-11-18(27)24-23-10-12-3-4-16(17(7-12)26(28)29)25-5-1-2-6-25/h3-4,7-10H,1-2,5-6,11H2,(H,24,27)/b23-10+ |
InChI Key |
DGGPTSKHZTUJDH-AUEPDCJTSA-N |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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